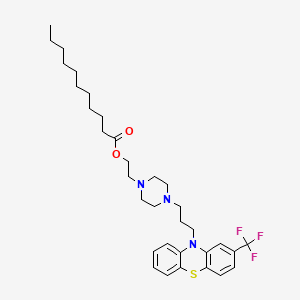

Fluphenazine undecanoate

Description

Properties

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46F3N3O2S/c1-2-3-4-5-6-7-8-9-15-32(40)41-25-24-38-22-20-37(21-23-38)18-12-19-39-28-13-10-11-14-30(28)42-31-17-16-27(26-29(31)39)33(34,35)36/h10-11,13-14,16-17,26H,2-9,12,15,18-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYVIPAXMPWRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157430 | |

| Record name | Fluphenazine undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13220-06-9 | |

| Record name | Fluphenazine undecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013220069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluphenazine undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPHENAZINE UNDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3993AHX77Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Esterification of Fluphenazine Base

This compound is synthesized via esterification of the hydroxyl group in fluphenazine with undecanoyl chloride. This reaction typically occurs in anhydrous conditions using a base such as triethylamine to neutralize hydrochloric acid byproducts. The process involves dissolving fluphenazine in a polar aprotic solvent like dimethylformamide (DMF) and gradually adding undecanoyl chloride at 0–5°C to minimize side reactions. The crude product is purified through recrystallization from ethanol or acetone, yielding a white crystalline solid with a melting point of 98–102°C.

Critical Parameters:

Alternative Synthesis via Solubilizer-Mediated Micellization

Recent advancements utilize solubilizers to enhance the drug’s stability during synthesis. A patented method combines fluphenazine hydrochloride with a water-miscible solubilizer (e.g., vitamin E-TPGS) and a solvent (e.g., ethanol) in specific ratios. The solubilizer forms micelles that encapsulate the drug, preventing aggregation and degradation.

| Component | Concentration Range (% w/w) |

|---|---|

| Fluphenazine HCl | 0.1–2.0 |

| Vitamin E-TPGS | 45–75 |

| Ethanol | 20–50 |

| Acidifying agent (citric acid) | 0.05–0.5 |

This method reduces carboxylate anion-catalyzed decomposition by maintaining a pH of 3–5, critical for stabilizing the ester bond.

Solvent and Solubilizer Selection

Role of Water-Miscible Solvents

Ethanol and propylene glycol are preferred solvents due to their compatibility with this compound’s lipophilic structure. Ethanol (50% v/v) maximizes drug solubility (up to 25 mg/mL) while facilitating micelle formation when combined with solubilizers. Propylene glycol is used in lower concentrations (10–20%) to reduce irritation in parenteral formulations.

Non-Ionic Amphiphilic Solubilizers

Vitamin E-TPGS and Cremophor analogs are critical for stabilizing this compound in aqueous media. These solubilizers exhibit hydrophobic-lipophilic balances (HLB) of 12–18, ideal for micellar encapsulation.

| Solubilizer | Micelle Size (nm) | Drug Loading Efficiency (%) |

|---|---|---|

| Vitamin E-TPGS | 25–40 | 92.5 ± 3.1 |

| Poloxamer 407 | 50–75 | 84.2 ± 2.8 |

| Cremophor EL | 30–45 | 88.9 ± 3.6 |

Vitamin E-TPGS outperforms others due to its antioxidant properties, which mitigate oxidative degradation.

Purification and Stabilization Techniques

Acidifying Agents for pH Control

Incorporating citric acid (0.1% w/w) or ascorbic acid (0.05% w/w) maintains the formulation pH at 3.5–4.5, preventing base-catalyzed hydrolysis of the ester bond. This step is crucial for extending shelf-life to 24 months under refrigerated conditions.

Lyophilization for Long-Term Stability

Freeze-drying this compound with cryoprotectants (e.g., mannitol or trehalose) produces a stable lyophilized powder. Reconstitution with sterile water yields a clear solution with <0.5% degradation products after 12 months.

Analytical Validation and Quality Control

HPLC Purity Assessment

A validated HPLC method uses a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of methanol:acetonitrile:ammonium acetate (70:15:15, pH 6.0). this compound elutes at 8.2 minutes with a detection limit of 0.1 µg/mL.

Mass Spectrometry for Degradation Profiling

LC–MS/MS identifies major degradation products, including fluphenazine sulfoxide (m/z 438.1) and N-oxide derivatives (m/z 452.2). Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months.

Regulatory and Pharmacokinetic Considerations

Bioequivalence Studies

FDA guidelines mandate single-dose crossover studies in healthy volunteers to establish bioequivalence between batches. this compound exhibits a Tmax of 24–72 hours and a half-life of 14–21 days, necessitating prolonged sampling periods.

Key Pharmacokinetic Parameters:

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax | 12.3 ± 2.1 ng/mL |

| AUC0–∞ | 980 ± 145 ng·h/mL |

| T½ | 18.5 ± 3.2 days |

Chemical Reactions Analysis

Types of Reactions: Fluphenazine undecanoate undergoes various chemical reactions, including:

Substitution: The phenothiazine ring in this compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.

Substitution: Electrophilic reagents like halogens or nitro compounds are used for substitution reactions

Major Products Formed:

Oxidation: Oxidative degradation products.

Hydrolysis: Fluphenazine and undecanoic acid.

Substitution: Substituted phenothiazine derivatives

Scientific Research Applications

Clinical Applications

- Chronic Schizophrenia Management :

-

Treatment-Resistant Cases :

- In cases where patients exhibit treatment resistance, this compound can be combined with other medications (e.g., fluoxetine) to enhance therapeutic effects. For instance, a case study reported that the addition of fluoxetine increased fluphenazine serum levels significantly, leading to improved management of both positive and negative symptoms .

- Long-Term Management :

Bradycardia Induced by Fluphenazine Decanoate

A notable case study highlighted a 29-year-old male patient who developed bradycardia following the administration of fluphenazine decanoate. The event occurred 36 hours post-injection, with a recorded pulse rate of 46 beats per minute. After discontinuation of the medication, his heart rate normalized within three weeks. This case underscores the importance of monitoring cardiovascular health in patients receiving this treatment .

Treatment-Resistant Schizophrenia

Another clinical pearl involved a forensic case where a patient with treatment-resistant schizophrenia was treated intermittently with fluphenazine decanoate for two years without achieving desired therapeutic outcomes. The introduction of fluoxetine as a CYP2D6 inhibitor led to significant increases in fluphenazine levels and gradual improvement in symptoms over time .

Adverse Effects and Monitoring

While this compound is effective for managing psychotic disorders, it is not without risks. Common side effects include sedation, dizziness, and potential cardiovascular issues such as orthostatic hypotension and bradycardia. Due to its long half-life, adverse effects can persist longer than anticipated, necessitating careful monitoring during treatment initiation and adjustment phases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chronic Schizophrenia Management | Long-acting formulation allows for less frequent dosing and improved compliance |

| Treatment-Resistant Cases | Can be combined with other medications to enhance effectiveness |

| Long-Term Management | Suitable for patients unable to adhere to daily oral regimens |

| Cardiovascular Monitoring | Essential due to potential side effects like bradycardia and hypotension |

Mechanism of Action

Fluphenazine undecanoate exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps in reducing the symptoms of psychosis, such as hallucinations and delusions. The compound also affects the release of hypothalamic and hypophyseal hormones and influences the reticular activating system, impacting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparison with Similar Compounds

Key Pharmacological Properties:

- Chemical Formula : C₃₂H₄₄F₃N₃O₂S .

- Half-life : ~14 days, with detectable plasma levels persisting for weeks after withdrawal .

- Metabolism : Hydrolyzed to active fluphenazine, with sulfoxidation as a major metabolic pathway .

Comparison with Similar Compounds

Fluphenazine Enanthate

Fluphenazine enanthate (C7 chain) is another LAI ester of fluphenazine. Key differences include:

A 1978 study found fluphenazine decanoate caused fewer extrapyramidal side effects (EPS) than enanthate, likely due to slower release and steadier plasma levels . Both esters showed comparable therapeutic effects in schizophrenia .

Haloperidol Decanoate

Haloperidol decanoate, a butyrophenone LAI, shares depot formulation similarities but differs in mechanism and tolerability:

Flupenthixol Decanoate

Flupenthixol decanoate, a thioxanthene LAI, combines antipsychotic and antidepressant effects:

A 1975 double-blind study reported flupenthixol decanoate had better tolerability and comparable efficacy in acute schizophrenia .

Oral Fluphenazine Hydrochloride

Oral fluphenazine hydrochloride requires daily dosing and has higher relapse risks due to adherence issues:

| Parameter | Fluphenazine Decanoate | Oral Fluphenazine |

|---|---|---|

| Adherence | High (LAI) | Low (daily dosing) |

| Relapse at 1 Year | ~30% | ~65% |

| Plasma Stability | Steady levels | Fluctuating levels |

A 1979 study showed relapse rates for decanoate and oral formulations were similar in the first year, but decanoate outperformed when combined with social therapy .

Critical Research Findings

Dose-Response Relationships

- Low vs. High Dose: A 1984 trial found 5 mg fluphenazine decanoate every 2 weeks was as effective as 25 mg in preventing relapse, with fewer side effects (e.g., akathisia, sedation) .

- Plasma Levels : Higher plasma levels (6–9 months post-injection) correlated with reduced psychotic exacerbations, suggesting therapeutic drug monitoring benefits .

Long-Term Persistence

After discontinuation, fluphenazine decanoate plasma levels decline gradually, with 33% of patients retaining detectable levels at 12 weeks . This supports extended dosing intervals in stable patients.

Metabolic Considerations

Sulfoxidation accounts for ~50% of fluphenazine metabolism, with interpatient variability affecting efficacy and toxicity . Conjugation pathways remain poorly understood, complicating pharmacokinetic predictions .

Biological Activity

Fluphenazine undecanoate is a long-acting injectable antipsychotic medication, primarily used in the management of schizophrenia and other psychotic disorders. It is an ester derivative of fluphenazine, a typical antipsychotic from the phenothiazine class. This article explores the biological activity of this compound, focusing on its pharmacological effects, clinical implications, and associated case studies.

This compound has the chemical formula and a molecular weight of 591.8 g/mol. The compound is characterized by its prolonged duration of action compared to its hydrochloride counterpart due to the undecanoate esterification, which allows for slow release into the bloodstream following intramuscular injection .

The precise mechanism by which fluphenazine exerts its therapeutic effects remains unclear. However, it is believed to act primarily as a dopamine D2 receptor antagonist in the central nervous system (CNS), which is a common action among antipsychotic medications. This antagonism helps alleviate symptoms of psychosis, such as hallucinations and delusions .

Pharmacodynamics

This compound exhibits activity across various levels of the CNS and affects multiple organ systems. Its pharmacodynamic profile includes:

- Antipsychotic Effects : Primarily through dopamine receptor blockade.

- Sedative Effects : Less pronounced compared to other phenothiazines, which may be beneficial in minimizing sedation-related side effects.

- Cardiovascular Effects : Potential for bradycardia and hypotension, as indicated in clinical case reports .

Efficacy in Schizophrenia Management

A systematic review of randomized controlled trials indicated that this compound is effective in reducing relapse rates in patients with schizophrenia when compared to placebo. The evidence quality was rated as low; however, it suggested that fluphenazine decanoate produced fewer extrapyramidal side effects than oral antipsychotics .

Case Study: Fluphenazine Decanoate-Induced Bradycardia

A notable case study reported a 29-year-old male patient who developed bradycardia (pulse rate of 46 bpm) 36 hours after receiving fluphenazine decanoate injections. The patient exhibited symptoms such as lightheadedness and headache, leading to discontinuation of the medication. Monitoring revealed recovery of heart rate to normal levels after 21 days post-discontinuation. This case emphasizes the need for cardiac monitoring in patients receiving this medication .

Adverse Effects and Considerations

While this compound is effective for managing psychosis, it is associated with several adverse effects:

- Cardiovascular Issues : Including bradycardia and hypotension.

- Extrapyramidal Symptoms : Although less frequent than with other antipsychotics, they can still occur.

- Sedation : Generally milder compared to other drugs in its class.

Q & A

Q. What neuroimaging biomarkers correlate with this compound’s efficacy in treatment-resistant schizophrenia?

- Methodology : Combine functional MRI (fMRI) with dopamine receptor occupancy studies. Target regions like the striatum, where fluphenazine’s D2 antagonism is pronounced. A 1962 study using the BPRS linked prefrontal cortex activity changes to symptom improvement, suggesting multimodal imaging could enhance predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.